2-Methoxy-4-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine
Description
2-Methoxy-4-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine is an organic compound that features a pyridine ring substituted with methoxy, methyl, and boronate ester groups
Properties
IUPAC Name |
2-methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BN2O3/c1-8-9(7-16-11(17-6)10(8)15)14-18-12(2,3)13(4,5)19-14/h7H,15H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKBOIZAHJTGKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C(=C2C)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxypyridine and 4-methylpyridine.
Borylation Reaction: The key step involves the borylation of the pyridine ring. This is achieved using a palladium-catalyzed cross-coupling reaction with bis(pinacolato)diboron under inert atmosphere conditions. The reaction is typically carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine.
Amination: The final step involves the introduction of the amine group. This can be achieved through nucleophilic substitution reactions using appropriate amine sources under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to ensure consistent quality and efficiency. The use of high-throughput screening methods can also aid in optimizing reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Coupling Reagents: Palladium catalysts, bis(pinacolato)diboron, triphenylphosphine.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Amines.
Coupling Products: Biaryl compounds.
Scientific Research Applications
2-Methoxy-4-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Industry: The compound is used in the manufacture of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which 2-Methoxy-4-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine exerts its effects depends on its specific application. In the context of enzyme inhibition, the compound may interact with the active site of the enzyme, blocking substrate access and thus inhibiting enzyme activity. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical assays.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxypyridine-5-boronic acid pinacol ester
- 4-Methylpyridine-3-boronic acid
- 2-Aminopyridine-5-boronic acid pinacol ester
Uniqueness
2-Methoxy-4-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine is unique due to the combination of its functional groups, which confer specific reactivity and stability. The presence of the methoxy and methyl groups on the pyridine ring, along with the boronate ester, allows for diverse chemical transformations and applications in various fields.
This compound’s versatility and reactivity make it a valuable tool in synthetic organic chemistry, enabling the development of new materials and pharmaceuticals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
